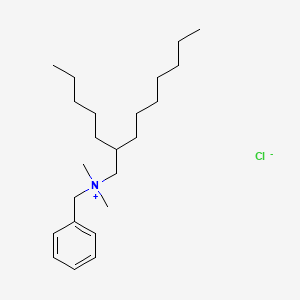
N-Benzyl-N,N-dimethyl-2-pentylnonan-1-aminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-N,N-dimethyl-2-pentylnonan-1-aminium chloride is a quaternary ammonium compound. It is characterized by the presence of a benzyl group, two methyl groups, and a long alkyl chain attached to the nitrogen atom, with a chloride ion as the counterion. This compound is known for its surfactant properties and is used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N,N-dimethyl-2-pentylnonan-1-aminium chloride typically involves the quaternization of N,N-dimethyl-2-pentylnonan-1-amine with benzyl chloride. The reaction is carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is precipitated out by the addition of a non-solvent like diethyl ether.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar steps but on a larger scale. The reaction is conducted in large reactors with efficient mixing and temperature control. The product is purified through crystallization or distillation, and the final product is obtained as a crystalline solid or powder.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N,N-dimethyl-2-pentylnonan-1-aminium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.
Major Products Formed
Oxidation: Benzyl alcohol and benzaldehyde.
Reduction: Benzylamine.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-Benzyl-N,N-dimethyl-2-pentylnonan-1-aminium chloride has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its potential antimicrobial and antifungal activities.
Industry: Utilized in the formulation of detergents, disinfectants, and emulsifiers.
Mechanism of Action
The mechanism of action of N-Benzyl-N,N-dimethyl-2-pentylnonan-1-aminium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer of cell membranes, leading to increased permeability and cell lysis. This property is particularly useful in its antimicrobial and antifungal applications.
Comparison with Similar Compounds
Similar Compounds
Benzethonium chloride: Another quaternary ammonium compound with similar surfactant and antimicrobial properties.
Cetyltrimethylammonium chloride: Known for its use in DNA extraction and as a surfactant.
Benzalkonium chloride: Widely used as a disinfectant and preservative.
Uniqueness
N-Benzyl-N,N-dimethyl-2-pentylnonan-1-aminium chloride is unique due to its specific alkyl chain length and the presence of both benzyl and dimethyl groups. This combination imparts distinct physicochemical properties, making it suitable for specialized applications in research and industry.
Properties
CAS No. |
143110-80-9 |
|---|---|
Molecular Formula |
C23H42ClN |
Molecular Weight |
368.0 g/mol |
IUPAC Name |
benzyl-dimethyl-(2-pentylnonyl)azanium;chloride |
InChI |
InChI=1S/C23H42N.ClH/c1-5-7-9-10-13-17-22(16-12-8-6-2)20-24(3,4)21-23-18-14-11-15-19-23;/h11,14-15,18-19,22H,5-10,12-13,16-17,20-21H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
XNQSEYFFENRTDI-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCC(CCCCC)C[N+](C)(C)CC1=CC=CC=C1.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















